Bis(dimethylamino)diethylsilane

Descripción

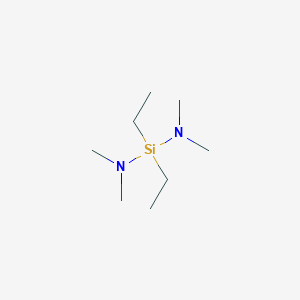

Bis(dimethylamino)diethylsilane is an organosilicon compound featuring two dimethylamino groups and two ethyl groups bonded to a central silicon atom. These compounds typically serve as precursors for silicon-based materials or ligands in coordination chemistry due to their electron-donating dimethylamino groups .

Propiedades

IUPAC Name |

N-[dimethylamino(diethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQSOHGSGBWNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373497 | |

| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33287-52-4 | |

| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)diethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Procedure:

Formation of Lithium Dimethylamide:

- Dimethylamine is treated with n-butyllithium or lithium diisopropylamide (LDA) under inert atmosphere (argon or nitrogen).

- The reaction temperature is carefully controlled, typically between -78 °C and 30 °C, depending on the protocol.

- Stirring times vary from 10 to 12 hours to ensure complete lithiation.

Reaction with Dichlorodiethylsilane:

- The lithium dimethylamide intermediate is reacted with dichlorodiethylsilane at temperatures from -10 °C to 30 °C.

- Stirring continues for 3 to 6 hours to complete the substitution.

-

- The product is isolated by filtration and purified by activated carbon adsorption to remove impurities.

Research Findings and Yields:

| Example | Dimethylamine (mol) | Lithiation Reagent & Amount | Reaction Temp (°C) | Reaction Time (h) | Dichlorodiethylsilane (mol) | Reaction Temp (°C) | Stirring Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 0.2 | 0.2 mol n-butyllithium | -78 | 12 | 0.1 | -10 | 6 | 88.4 | 97.2 |

| 2 | 0.2 | 0.18 mol n-butyllithium | -60 | 11 | 0.09 | 0 | 5 | 85.7 | 95.3 |

| 3 | 0.2 | 0.2 mol lithium diisopropylamide | -40 | 10 | 0.11 | 20 | 4 | 86.8 | 95.6 |

| 4 | 0.2 | 0.1 mol lithium diisopropylamide + 0.1 mol n-butyllithium | -70 | 11 | 0.1 | 30 | 3 | 87.5 | 96.3 |

Advantages of this Method:

- High product yield (above 85%) and purity (above 95%)

- Good control over reaction selectivity

- Reduced waste and environmental impact due to cleaner reaction and simplified workup

- Suitable for industrial scale-up due to reproducibility and safety under inert atmosphere

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amination of Dichlorodiethylsilane | Dimethylamine + Dichlorodiethylsilane + Base | Alkaline, anhydrous, moderate temp | Moderate | Moderate | Simple, classical | Generates corrosive HCl, moisture sensitive |

| Lithium Salt Route via Lithiation | Dimethylamine + n-Butyllithium or LDA + Dichlorodiethylsilane | Low temp (-78 to 30 °C), inert atmosphere | 85-88 | 95-97 | High yield and purity, scalable, environmentally friendly | Requires inert atmosphere, sensitive reagents |

Análisis De Reacciones Químicas

Types of Reactions

Bis(dimethylamino)diethylsilane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.

Reduction: Can be reduced to form simpler organosilicon compounds.

Substitution: Undergoes nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Silicon dioxide and dimethylamine.

Reduction: Simpler organosilicon compounds.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Bis(dimethylamino)diethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

Biology: Employed in the modification of biomolecules and the development of novel biomaterials.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon-containing thin films.

Mecanismo De Acción

The mechanism of action of bis(dimethylamino)diethylsilane involves its reactivity with various chemical species. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its dimethylamino groups can donate electron density, making it a good nucleophile, while the silicon atom can accept electron density, making it an effective electrophile. This dual reactivity allows this compound to participate in a wide range of chemical reactions.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Notes:

- Ethyl vs. Methyl Substituents : The hypothetical diethyl variant would exhibit higher molecular weight and boiling point compared to dimethyl/methyl analogs due to increased van der Waals interactions. Ethyl groups may also enhance steric hindrance, affecting reaction kinetics .

- Reactivity: Dimethylamino groups in Bis(dimethylamino)dimethylsilane act as strong σ-donors, facilitating its use in metal-organic frameworks (MOFs) or catalysis. Ethyl groups in the diethyl variant could modify ligand coordination behavior .

Research and Application Trends

- Semiconductor Industry: Bis(dimethylamino)dimethylsilane’s role in depositing silicon nitride films suggests that the diethyl variant could be tailored for similar uses with adjusted film properties (e.g., dielectric constants) .

- Pharmaceutical Intermediates: Dimethylamino-substituted silanes are explored as catalysts in asymmetric synthesis. Ethyl groups might improve solubility in non-polar reaction media .

Actividad Biológica

Bis(dimethylamino)diethylsilane (BDMDES) is an organosilicon compound that has garnered attention for its potential biological applications. This article reviews the biological activity of BDMDES, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDMDES has the chemical formula C10H26N2Si, characterized by two dimethylamino groups and two ethyl groups attached to a silicon atom. The molecular structure contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that BDMDES exhibits a variety of biological activities, including:

- Anticancer Activity : Studies have shown that BDMDES can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and A-549, with IC50 values ranging from 49.79 µM to 113.70 µM depending on the specific derivative tested .

- Antimicrobial Properties : BDMDES has been evaluated for its antimicrobial effects against different pathogens. In a study assessing its efficacy against bacterial strains, BDMDES showed promising results, inhibiting bacterial growth at sub-micromolar concentrations.

- Leishmanicidal Activity : The compound has also been tested for leishmanicidal properties against Leishmania mexicana. The IC50 values were reported to be below 1 µM for several derivatives, indicating potent activity comparable to standard treatments like amphotericin B .

The biological mechanisms underlying the activity of BDMDES are not fully elucidated but may involve:

- Cell Cycle Disruption : BDMDES appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BDMDES induces oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for pathogen survival and proliferation.

Case Studies

Several case studies highlight the potential applications of BDMDES:

- Cytotoxicity Assessment :

-

Antimicrobial Efficacy :

- In a comparative study against common bacterial strains, BDMDES demonstrated significant inhibition at concentrations as low as 0.5 μM, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Leishmanicidal Evaluation :

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|

| Cytotoxicity | 49.79 - 113.70 | RKO, HeLa |

| Antimicrobial | < 0.5 | Various bacterial strains |

| Leishmanicidal | < 1 | Leishmania mexicana |

Q & A

Q. Table 1: Reaction Conditions and Yields

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrofuran | 0–5 | 78 | 92 |

| Hexane | 25 | 85 | 89 |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in NMR or FTIR spectra often arise from:

- Steric effects : Bulky substituents distorting expected chemical shifts.

- Solvent interactions : Polar solvents (e.g., DMSO) causing hydrogen bonding with dimethylamino groups, altering NMR peaks .

Methodological approach :

Validate purity via elemental analysis or GC-MS.

Compare experimental shifts with computational predictions (e.g., DFT simulations).

Use deuterated solvents to isolate solvent-induced shifts .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- NMR spectroscopy : NMR to confirm silane bonding (δ −5 to −15 ppm) and NMR for dimethylamino protons (δ 2.2–2.5 ppm) .

- FTIR : Peaks at 1250 cm (Si–C stretching) and 2800 cm (N–CH) .

- Mass spectrometry : Molecular ion peak at m/z 174.36 (M) .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The dimethylamino groups act as electron donors, stabilizing transition states in reactions like hydrosilylation:

- N→Si coordination : Facilitates nucleophilic attack on electrophilic substrates.

- Steric hindrance : Diethyl groups reduce reactivity with bulky reagents, requiring catalysts (e.g., Pt/C) to enhance turnover .

Experimental design : - Compare reaction rates with/without catalysts using kinetic studies.

- Monitor intermediates via in-situ Raman spectroscopy .

Basic: How does this compound’s stability vary under different storage conditions?

The compound is moisture-sensitive and flammable (flash point: 30°C). Optimal storage:

- Inert atmosphere : Argon or nitrogen to prevent hydrolysis.

- Temperature : 2–8°C in amber glass to avoid photodegradation .

Q. Table 2: Stability Under Varying Conditions

| Condition | Degradation Rate (%/month) |

|---|---|

| Ambient air | 25 |

| Dry N, 4°C | 3 |

Advanced: How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) can:

Map electron density distributions to identify nucleophilic/electrophilic sites.

Simulate substituent effects (e.g., replacing ethyl with phenyl groups) on HOMO-LUMO gaps.

Validation : Correlate computational results with experimental Hammett constants for substituents .

Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 2.37 mmHg at 25°C).

- Spill management : Neutralize with dry sand; avoid water due to exothermic hydrolysis .

Advanced: How does this compound compare structurally and functionally to analogous silanes like Michler’s hydrol?

Q. Table 3: Comparative Analysis

| Property | This compound | Michler’s Hydrol (CAS 119-58-4) |

|---|---|---|

| Functional groups | Si–N bonds | C–OH and N–Me |

| Reactivity | Nucleophilic silane | Reducing agent |

| Applications | Precursor for silicone polymers | Dye synthesis |

| Thermal stability (°C) | <100 | >150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.